2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Overview
Description
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (2-FMC) is an organic compound of the cyclopropanamine class that has been studied for its potential applications in scientific research. It has been used in various experiments to investigate the effects of its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Subheading Chemical Precursor Identification and Decomposition Pathways
A comprehensive study identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, elaborating on its fragmentation pathway and the decomposition of its protonated imine in protic solvents. This research contributes valuable insights into the chemical behaviors of related compounds, including 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, by elucidating the mechanisms and pathways of decomposition, particularly in the context of imine and alpha-hydroxyl ketone formations (Luo et al., 2022).
Kinetic Studies in Aqueous Solutions
Subheading Understanding Aminolysis of Thiocarbonates
Investigations into the aminolysis of O-aryl S-methyl thiocarbonates with secondary alicyclic amines and quinuclidines in aqueous solutions have provided detailed kinetic profiles. These studies underscore the influence of the amine's structure and the solvent's nature on the reaction mechanisms and rates, offering a foundational understanding relevant to the interactions and transformations of complex molecules like 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (Castro et al., 2005).
Antimicrobial Activity of Fluorophenyl Compounds
Subheading Exploring Antimicrobial Properties
Research focusing on the synthesis and biological activity of compounds bearing a 2,4-dichloro-5-fluorophenyl moiety, akin to the structural components of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, has revealed promising antibacterial and antifungal properties. This line of inquiry is crucial for advancing our understanding of the potential biomedical applications of such compounds (Karthikeyan et al., 2006).
Antitumor Potential and Pharmacological Profiles
Subheading Evaluating Antitumor Agents
Studies on compounds like CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] and its derivatives, which share structural similarities with 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, have demonstrated significant antitumor activities and pharmacological effects. Such research contributes to our understanding of the therapeutic potential and the biological interactions of these compounds (Chou et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSKWGVLWVSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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